![molecular formula C10H14N2O3 B1277318 3,4,5-Trimethoxy-benzamidine CAS No. 4156-70-1](/img/structure/B1277318.png)
3,4,5-Trimethoxy-benzamidine
Übersicht
Beschreibung
3,4,5-Trimethoxy-benzamidine is a chemical compound that has potential implications in various fields of research and industry . It is used as an intermediate in medicine and organic synthesis .
Synthesis Analysis
A series of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes have been designed and synthesized . The synthesis of 3,4,5-trimethoxyaniline was achieved from 3,4,5-trimethoxybenzioc acid through chlorination, amidation, and Hofmann rearrangement reaction .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxy-benzamidine is C10H14N2O3 . The structure of the compound has been analyzed using Hartree-Fock and density functional theory .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds related to “3,4,5-Trimethoxy-benzamidine” have been studied for their anticancer effects. For example, 3,4′,5-trans-Trimethoxystilbene, a natural analogue of resveratrol, showed anticancer effects on colon cancer cells in mice .
Antihypertensive and Local Anesthetic Activity
Basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for their antihypertensive and local anesthetic activities .
Anti-tumor Agents
A series of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes have been designed and synthesized. These compounds were evaluated for their potential activity as anti-tumor agents .
Antimicrobial Evaluation
An eco-friendly synthesis method has been proposed for the creation of 3,5-disubstituted 1,2,4-triazoles which involve a reaction with benzamidine hydrochloride. These compounds were evaluated for their antimicrobial properties .
Wirkmechanismus
Target of Action
3,4,5-Trimethoxy-benzamidine is a synthetic compound that has been evaluated for its potential as an anti-tumor agent It’s worth noting that similar compounds have been shown to exhibit anti-tumor activity by interacting with various cellular targets, such as tubulin .
Mode of Action
For instance, some compounds can inhibit the proliferation of tumor cells
Biochemical Pathways
A related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to ameliorate hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and nrf2 signaling pathways
Result of Action
Similar compounds have been shown to exhibit anti-tumor activity by inhibiting the proliferation of various tumor cell lines
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by environmental factors, such as the choice of solvent and base
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABPJQXZBKJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404737 | |
Record name | 3,4,5-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4156-70-1 | |
Record name | 3,4,5-Trimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) in cancer cells?
A1: KITC exerts its antitumor effects primarily by inhibiting ribonucleotide reductase (RR) in cancer cells []. RR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, KITC effectively depletes the intracellular pools of deoxyribonucleotides, particularly dATP and dTTP []. This depletion disrupts DNA synthesis and ultimately induces apoptosis, a programmed cell death pathway, in cancer cells [].
Q2: What are the synergistic effects observed when KITC is combined with Ara-C in cancer treatment?
A2: Research indicates that KITC acts synergistically with arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent commonly used in leukemia treatment []. The sequential application of KITC followed by Ara-C resulted in enhanced growth inhibitory effects on HL-60 human promyelocytic leukemia cells compared to either agent alone []. This synergy likely arises from their complementary mechanisms of action: KITC disrupts DNA synthesis by inhibiting RR, while Ara-C interferes with DNA polymerase, another key enzyme involved in DNA replication.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.